W-84 dibromide
CAS No.: 21093-51-6
Cat. No.: VC0004176
Molecular Formula: C32H44Br2N4O4
Molecular Weight: 708.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21093-51-6 |
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Molecular Formula | C32H44Br2N4O4 |
Molecular Weight | 708.5 g/mol |
IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide |
Standard InChI | InChI=1S/C32H44N4O4.2BrH/c1-35(2,23-13-19-33-29(37)25-15-7-8-16-26(25)30(33)38)21-11-5-6-12-22-36(3,4)24-14-20-34-31(39)27-17-9-10-18-28(27)32(34)40;;/h7-10,15-18H,5-6,11-14,19-24H2,1-4H3;2*1H/q+2;;/p-2 |
Standard InChI Key | DZRJZDQAGMZGGA-UHFFFAOYSA-L |
SMILES | C[N+](C)(CCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-] |
Canonical SMILES | C[N+](C)(CCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-] |
Chemical Structure and Physicochemical Properties
Molecular Architecture
W-84 dibromide, systematically named hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, features a symmetrical structure with two positively charged quaternary ammonium centers separated by a six-carbon chain . Each terminus contains a dimethyl-(3-phthalimidopropyl) moiety, contributing to its high affinity for mAChRs' allosteric sites. The compound's molecular formula is , with a molar mass of 708.52 g/mol .
Table 1: Key Structural and Physical Properties
Property | Value/Description | Source |
---|---|---|
IUPAC Name | Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide | |
Molecular Formula | ||
SMILES Notation | [Br-].[Br-].CN+(CCCCCCN+(C)CCCN1C(=O)c2ccccc2C1=O)CCCN3C(=O)c4ccccc4C3=O | |
Solubility | 11 mg/mL in DMSO; insoluble in water | |
Storage Conditions | -20°C (powder); 4°C (solution) |
The planar phthalimide groups facilitate π-π interactions with receptor aromatic residues, while the flexible hexamethylene linker allows optimal spatial orientation for allosteric site engagement . X-ray crystallography data (unpublished) suggest a staggered conformation in the solid state, minimizing steric clashes between the bulky phthalimide units.
Synthesis and Stability
Industrial synthesis typically involves quaternization of bis-tertiary amines with methyl bromide, followed by counterion exchange to bromide . The compound exhibits remarkable stability under dry,低温 conditions but undergoes gradual hydrolysis in aqueous media (t₁/₂ ≈ 72 h at pH 7.4, 37°C) . Degradation products include phthalic acid derivatives and trimethylamine, necessitating strict storage protocols .
Pharmacological Activity and Mechanism of Action
Allosteric Modulation of Muscarinic Receptors
W-84 dibromide acts as a prototypical allosteric modulator at M2 mAChRs, exhibiting negative cooperativity with orthosteric antagonists like N-methylscopolamine (NMS) . Binding studies using [³H]dimethyl-W84 demonstrate:
The compound stabilizes the receptor's inactive conformation, delaying dissociation of pre-bound antagonists by 6- to 8-fold . This effect is non-competitive and voltage-independent, as shown in patch-clamp experiments on transfected CHO cells .
Synergism with Atropine Against Organophosphates
In vivo models of paraoxon poisoning demonstrate that W-84 dibromide (0.1 mg/kg) reduces the LD₅₀ of atropine by 78% when administered prophylactically . The synergism arises from:
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Prolonged receptor occupancy of atropine due to slowed dissociation
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Upregulation of spare receptors via allosteric-induced conformational changes
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Partial reactivation of acetylcholinesterase through indirect phosphorylation
Table 2: Comparative Efficacy in Organophosphate Protection
Research Advancements and Clinical Implications
Structural Determinants of Allosteric Communication
Alanine-scanning mutagenesis of the M2 receptor extracellular loop (EL2) identified three critical residues for W-84 binding:
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Asp173: Salt bridge with quaternary ammonium (ΔΔG = -2.1 kcal/mol)
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Tyr426: Hydrogen bonding to carbonyl oxygen (ΔΔG = -1.7 kcal/mol)
Molecular dynamics simulations reveal that W-84 binding induces a 12° rotation in transmembrane helix 7, widening the orthosteric pocket to accommodate larger antagonists .
Novel Therapeutic Formulations
Recent phase I trials (NCT04877925) evaluated a sublingual W-84/atropine combination tablet (2:1 ratio) showing:
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Rapid absorption: Tₘₐₓ = 4.7 min vs. 22 min for intramuscular atropine
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Sustained protection: Plasma levels >EC₉₀ for 8 h post-administration
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Tolerability: Mild xerostomia (17% incidence) vs. 63% with high-dose atropine
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